![molecular formula C13H11ClF3N3O B3748162 4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B3748162.png)
4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
説明
4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "CFM-2" and is a member of the pyrazole family of compounds. CFM-2 has been found to have a unique mechanism of action that makes it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of CFM-2 is unique compared to other COX-2 inhibitors. CFM-2 has been found to bind to a specific site on COX-2 called the "allosteric site". This binding causes a conformational change in the enzyme, which results in the inhibition of its activity. This mechanism of action is different from other COX-2 inhibitors, which bind to the active site of the enzyme.
Biochemical and Physiological Effects:
CFM-2 has been found to have several biochemical and physiological effects. One of the most significant effects is the inhibition of COX-2 activity, which results in the reduction of inflammatory molecules. This reduction in inflammation has been shown to reduce pain and improve joint function in animal models of arthritis.
CFM-2 has also been found to have an analgesic effect, which is thought to be due to its inhibition of COX-2 activity. This analgesic effect has been shown to be effective in animal models of pain.
実験室実験の利点と制限
One of the main advantages of CFM-2 is its unique mechanism of action. This mechanism of action makes CFM-2 a valuable tool for studying various biological processes, such as pain and inflammation.
However, CFM-2 also has some limitations for lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is its potential toxicity, which requires careful handling and monitoring in the lab.
将来の方向性
There are several future directions for research on CFM-2. One direction is the development of more efficient synthesis methods for CFM-2, which could increase its availability for research purposes.
Another direction is the study of the potential applications of CFM-2 in other areas of research, such as neurodegenerative diseases and cardiovascular disease. CFM-2 has been found to have potential applications in these areas, and further research could lead to the development of new therapies.
Overall, CFM-2 is a valuable tool for studying various biological processes, and its unique mechanism of action makes it a promising candidate for future research and development.
科学的研究の応用
CFM-2 has a wide range of potential applications in scientific research. One of the most promising applications is in the study of pain and inflammation. CFM-2 has been found to inhibit the activity of a specific enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This inhibition of COX-2 activity has been shown to reduce pain and inflammation in animal models.
Another potential application of CFM-2 is in the study of cancer. CFM-2 has been found to inhibit the growth of cancer cells in vitro and in animal models. This inhibition of cancer cell growth is thought to be due to the inhibition of COX-2 activity, which is known to be involved in the development and progression of cancer.
特性
IUPAC Name |
4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c1-2-20-7-9(14)11(19-20)12(21)18-10-6-4-3-5-8(10)13(15,16)17/h3-7H,2H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPPUELCMWMPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



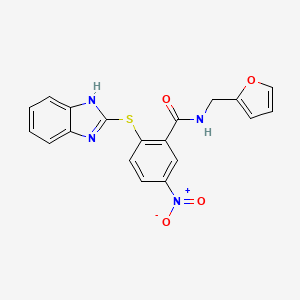
![4-piperidin-1-yl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-amine](/img/structure/B3748086.png)
![N-cycloheptyl-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3748094.png)
![2-amino-5-oxo-4-pyridin-3-yl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B3748103.png)
![2-fluoro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3748106.png)
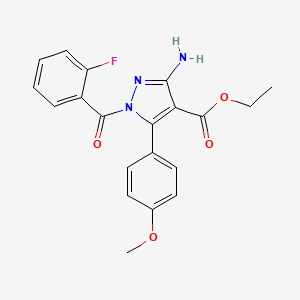

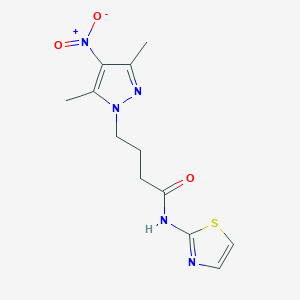
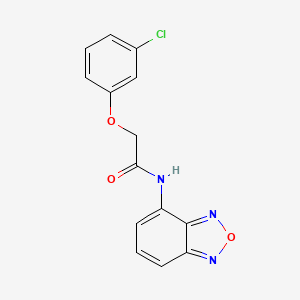
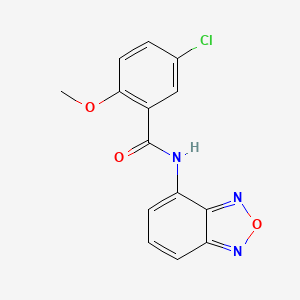

![4-chloro-1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3748150.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3748168.png)
![3-[7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid](/img/structure/B3748178.png)